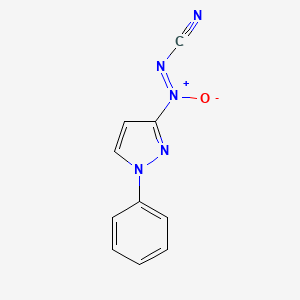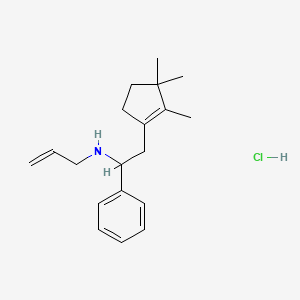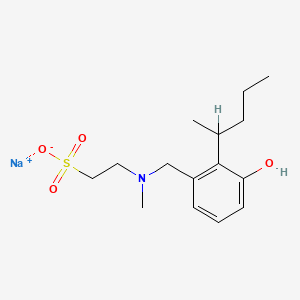
Epistrigol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epistrigol is a member of the strigolactone family, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones, including this compound, were initially identified as germination stimulants for parasitic plants like Striga and Orobanche. These compounds are also involved in the regulation of shoot branching, root development, and symbiotic interactions with arbuscular mycorrhizal fungi .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of epistrigol involves multiple steps, starting from simpler organic molecules. One of the key steps in the synthesis is the allylic oxidation of the ABC scaffold, which can be significantly improved using palladium on carbon (Pd/C) and tert-butyl hydroperoxide . The process typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via oxidation and reduction reactions.
- Final purification and characterization using techniques like X-ray analysis to confirm the structure.
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemistry. The isolation from natural sources, such as root exudates, is laborious and yields very small amounts of the compound. Therefore, synthetic methods are preferred for large-scale production .
化学反应分析
Types of Reactions: Epistrigol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like tert-butyl hydroperoxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Palladium on carbon (Pd/C) and tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of epoxides or hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
Epistrigol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of strigolactones.
Biology: Investigated for its role in regulating plant growth and development, particularly in relation to shoot branching and root architecture.
Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of hepatocellular carcinoma.
作用机制
Epistrigol exerts its effects through several molecular targets and pathways:
Plant Hormone Signaling: this compound interacts with specific receptors in plants to regulate growth and development. It influences the expression of genes involved in shoot branching and root development.
Anti-Cancer Activity: In cancer cells, this compound targets proteins like histone deacetylases (HDAC1 and HDAC2) and cytochrome P450 enzymes (CYP19A).
相似化合物的比较
Epistrigol is part of the strigolactone family, which includes several similar compounds:
Strigol: The first identified strigolactone, known for its role in stimulating the germination of parasitic plant seeds.
Orobanchol: Another strigolactone with similar biological activities, but different structural features.
5-Deoxystrigol: A strigolactone analog with a simpler structure, often used in synthetic studies.
Uniqueness of this compound: this compound stands out due to its specific stereochemistry and potent biological activities. Its ability to target multiple molecular pathways makes it a valuable compound for both agricultural and medical research .
属性
CAS 编号 |
52389-59-0 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(3Z)-5-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8- |
InChI 键 |
VOFXXOPWCBSPAA-WQLSENKSSA-N |
手性 SMILES |
CC1=CC(OC1=O)O/C=C\2/C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
规范 SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


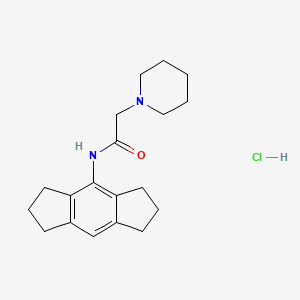
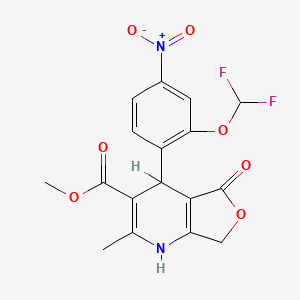

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
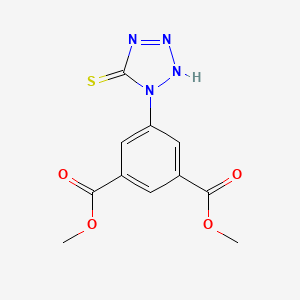
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
